molecular formula C24H22 B12582339 1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- CAS No. 633317-93-8

1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-

Cat. No.: B12582339
CAS No.: 633317-93-8
M. Wt: 310.4 g/mol
InChI Key: KLRAFBDKFIRYAJ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core substituted with a tert-butyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- typically involves the coupling of 4-tert-butylphenylacetylene with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The ethynyl group can participate in π-π interactions with aromatic residues, while the tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- is unique due to the presence of both the tert-butyl and ethynyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

633317-93-8

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

1-tert-butyl-4-[2-(4-phenylphenyl)ethynyl]benzene

InChI

InChI=1S/C24H22/c1-24(2,3)23-17-13-20(14-18-23)10-9-19-11-15-22(16-12-19)21-7-5-4-6-8-21/h4-8,11-18H,1-3H3

InChI Key

KLRAFBDKFIRYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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